6-Methoxy-5-methylpyrimidine-4-sulfinicacid
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Overview
Description
6-Methoxy-5-methylpyrimidine-4-sulfinicacid is a heterocyclic organic compound that features a pyrimidine ring substituted with methoxy, methyl, and sulfinic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-5-methylpyrimidine-4-sulfinicacid typically involves the reaction of 5-methylpyrimidine derivatives with methoxy and sulfinic acid substituents. One common method includes the use of acetamidine hydrochloride and diethyl malonate in the presence of methoxide in methanol or ethoxide in ethanol . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-5-methylpyrimidine-4-sulfinicacid can undergo various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to sulfonic acid under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinic acid group yields sulfonic acid derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
6-Methoxy-5-methylpyrimidine-4-sulfinicacid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 6-Methoxy-5-methylpyrimidine-4-sulfinicacid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects. For example, it may interact with proteins involved in signal transduction pathways, thereby modulating cellular responses .
Comparison with Similar Compounds
4,6-Dihydroxy-2-methylpyrimidine: Known for its biological activity and used in various synthetic applications.
Sulfonimidates: These compounds share a similar sulfinic acid group and are used as intermediates in the synthesis of other organosulfur compounds.
Uniqueness: 6-Methoxy-5-methylpyrimidine-4-sulfinicacid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of methoxy, methyl, and sulfinic acid groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C6H8N2O3S |
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Molecular Weight |
188.21 g/mol |
IUPAC Name |
6-methoxy-5-methylpyrimidine-4-sulfinic acid |
InChI |
InChI=1S/C6H8N2O3S/c1-4-5(11-2)7-3-8-6(4)12(9)10/h3H,1-2H3,(H,9,10) |
InChI Key |
VRQBJLHUTVYLPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN=C1S(=O)O)OC |
Origin of Product |
United States |
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